1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C11H18N2O2 This compound features a piperazine ring substituted with an acetyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with acetone under acidic conditions to form 2,2-dimethylpiperazine.
Acetylation: The 2,2-dimethylpiperazine is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Propenone Formation: The final step involves the reaction of the acetylated piperazine with propenone (acrolein) under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and propenone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with various biological pathways, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one: Lacks the dimethyl substitution on the piperazine ring.
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one: Contains only one methyl group on the piperazine ring.
1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)but-2-en-1-one: Has a butenone moiety instead of a propenone moiety.
Uniqueness
1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of both acetyl and propenone groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-10(15)13-7-6-12(9(2)14)8-11(13,3)4/h5H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSLHLDUCJMLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C(C1)(C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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